molecular formula C12H14N2O2 B11937114 Indole-2-carboxamide, N,N-dimethyl-5-methoxy- CAS No. 28837-74-3

Indole-2-carboxamide, N,N-dimethyl-5-methoxy-

Cat. No.: B11937114
CAS No.: 28837-74-3
M. Wt: 218.25 g/mol
InChI Key: SYUDWKXSBCRQMN-UHFFFAOYSA-N
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Description

Indole-2-carboxamide, N,N-dimethyl-5-methoxy- is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The compound features a carboxamide group at the 2-position, a methoxy group at the 5-position, and two methyl groups attached to the nitrogen atom of the carboxamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indole-2-carboxamide, N,N-dimethyl-5-methoxy- typically involves the following steps:

Industrial Production Methods

Industrial production methods for Indole-2-carboxamide, N,N-dimethyl-5-methoxy- involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Indole-2-carboxamide, N,N-dimethyl-5-methoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Scientific Research Applications

Indole-2-carboxamide, N,N-dimethyl-5-methoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Indole-2-carboxamide, N,N-dimethyl-5-methoxy- involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indole-2-carboxamide, N,N-dimethyl-5-methoxy- is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the methoxy group enhances its lipophilicity, while the dimethylated carboxamide group increases its ability to form hydrogen bonds with target enzymes .

Properties

CAS No.

28837-74-3

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

5-methoxy-N,N-dimethyl-1H-indole-2-carboxamide

InChI

InChI=1S/C12H14N2O2/c1-14(2)12(15)11-7-8-6-9(16-3)4-5-10(8)13-11/h4-7,13H,1-3H3

InChI Key

SYUDWKXSBCRQMN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC2=C(N1)C=CC(=C2)OC

Origin of Product

United States

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